molecular formula C10H9ClN2O B13982063 2-(Chloromethyl)-7-methylquinazolin-4(3H)-one

2-(Chloromethyl)-7-methylquinazolin-4(3H)-one

Cat. No.: B13982063
M. Wt: 208.64 g/mol
InChI Key: RDXFFPPXOXFOEV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-methylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This compound is characterized by a quinazolinone core with a chloromethyl group at the 2-position and a methyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-7-methylquinazolin-4(3H)-one typically involves the reaction of 7-methylquinazolin-4(3H)-one with chloromethylating agents. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually involve heating the mixture to facilitate the chloromethylation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-7-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the quinazolinone core or the substituents.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-(Chloromethyl)-7-methylquinazolin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds.

    Biological Studies: The compound’s derivatives are studied for their potential antimicrobial, anticancer, and anti-inflammatory activities.

    Industrial Applications: It can be used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-methylquinazolin-4(3H)-one and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This can affect various cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)quinazolin-4(3H)-one: Lacks the methyl group at the 7-position.

    7-Methylquinazolin-4(3H)-one: Lacks the chloromethyl group at the 2-position.

    2-Methylquinazolin-4(3H)-one: Has a methyl group instead of a chloromethyl group at the 2-position.

Uniqueness

2-(Chloromethyl)-7-methylquinazolin-4(3H)-one is unique due to the presence of both the chloromethyl and methyl groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-(chloromethyl)-7-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C10H9ClN2O/c1-6-2-3-7-8(4-6)12-9(5-11)13-10(7)14/h2-4H,5H2,1H3,(H,12,13,14)

InChI Key

RDXFFPPXOXFOEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NC(=N2)CCl

Origin of Product

United States

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